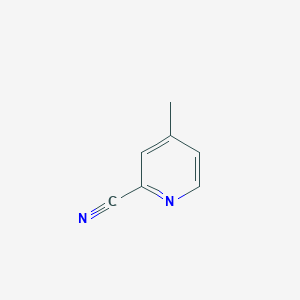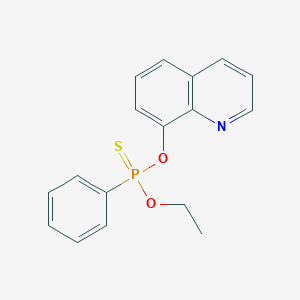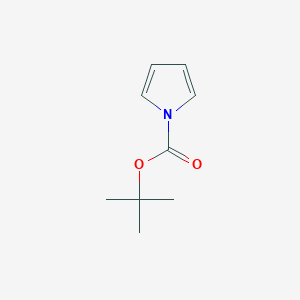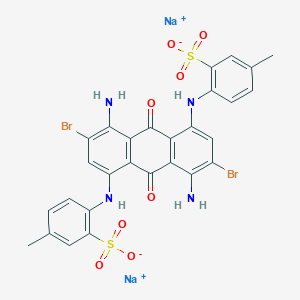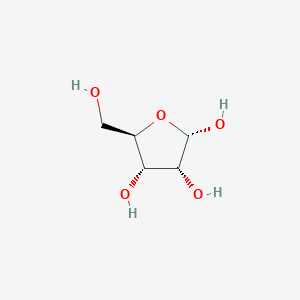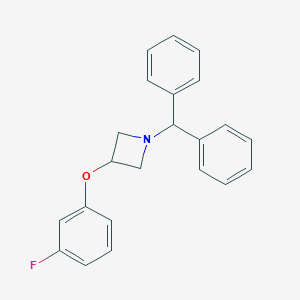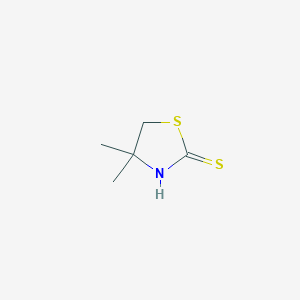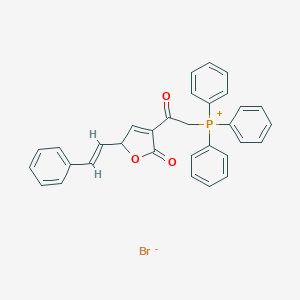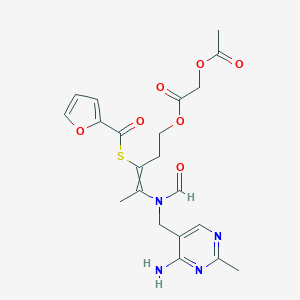
4-溴-2-(三氟甲基)吡啶
描述
4-Bromo-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by a bromine atom and a trifluoromethyl group, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences due to its unique chemical properties.
科学研究应用
4-Bromo-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , which suggests that its targets could be various, depending on the specific reactions it’s involved in.
Mode of Action
4-Bromo-2-(trifluoromethyl)pyridine undergoes a regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which results in the corresponding nicotinic acid . This suggests that the compound interacts with its targets by donating a bromine atom and accepting a proton, thereby facilitating the formation of new bonds.
Biochemical Pathways
Given its use in the synthesis of nicotinic acid , it can be inferred that it may play a role in pathways involving this compound, such as the NAD/NADH pathway.
Pharmacokinetics
Given its chemical properties, such as its density (1827 g/mL at 25 °C) and boiling point (84-85 °C/14 mmHg) , it can be inferred that it may have good solubility in organic solvents, which could potentially influence its bioavailability.
Result of Action
As mentioned earlier, it is used in the synthesis of nicotinic acid , which is a precursor to NAD+, a crucial coenzyme in cellular metabolism. Therefore, it can be inferred that the compound may indirectly influence cellular energy production and other NAD±dependent processes.
Action Environment
The action of 4-Bromo-2-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy. Furthermore, the compound’s reactivity may also be influenced by the presence of other substances in its environment, such as the LDA used in the deprotonation reaction .
生化分析
Biochemical Properties
It is known to be used as a reagent in organic synthesis, particularly in ligand preparation and organic catalytic reactions
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Molecular Mechanism
It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Metabolic Pathways
It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine can be achieved through several methods:
Direct Bromination: One common method involves the bromination of 2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale bromination and trifluoromethylation reactions, optimized for yield and purity. These processes often use continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: 4-Bromo-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions with bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically the major products of Suzuki-Miyaura coupling reactions.
相似化合物的比较
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(2-fluoropropan-2-yl)pyridine
- 4-Bromo-2-(2-methoxyethoxy)pyridine
Comparison: 4-Bromo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring precise control over reactivity and selectivity. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLEZOPZRBCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634100 | |
| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-90-6 | |
| Record name | 4-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


